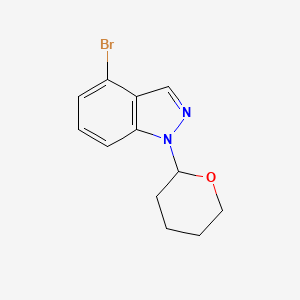

4-Bromo-1-(tetrahydro-2H-pyran-2-YL)-1H-indazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-bromo-1-(oxan-2-yl)indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrN2O/c13-10-4-3-5-11-9(10)8-14-15(11)12-6-1-2-7-16-12/h3-5,8,12H,1-2,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSJAOWRBTUOVMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)N2C3=C(C=N2)C(=CC=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1022158-35-5 | |

| Record name | 4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Strategic Role of THP-Protected Indazoles

An In-depth Technical Guide to the Physicochemical Properties of 4-Bromo-1-THP-indazole

Executive Summary: This document provides a comprehensive technical overview of 4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole, a critical intermediate in contemporary medicinal chemistry and drug development. The indazole scaffold is a privileged structure found in numerous therapeutic agents, and the strategic protection of its N1 position is paramount for regioselective functionalization.[1][2][3] This guide details the compound's core physical and spectral properties, provides a validated synthesis and purification protocol, and discusses its chemical reactivity, stability, and safe handling procedures. The content is tailored for researchers, synthetic chemists, and drug development professionals who require a deep, practical understanding of this versatile building block.

The indazole nucleus is a cornerstone pharmacophore, integral to the structure of various marketed drugs, including the antiemetic Granisetron and the non-steroidal anti-inflammatory drug Benzydamine.[1] Its unique bicyclic aromatic structure allows for diverse biological interactions. However, the acidic N-H proton in the pyrazole ring often complicates synthetic transformations by interfering with organometallic reagents or leading to undesired side reactions.

The introduction of a protecting group is therefore a crucial step in the multi-step synthesis of complex indazole derivatives. The tetrahydropyranyl (THP) group is an ideal choice for this purpose due to its numerous advantages:

-

Ease of Introduction: It is readily installed using dihydropyran (DHP) under mild acidic conditions.[4]

-

Robust Stability: The THP ether is stable across a wide range of non-acidic reaction conditions, including organometallic cross-coupling, reduction, and strongly basic environments.[4]

-

Facile Cleavage: Deprotection is typically achieved under mild acidic conditions, which preserves most other functional groups.

By protecting the 4-bromo-1H-indazole at the N1 position, a stable yet reactive intermediate is formed. The bromine atom at the C4 position serves as a versatile handle for introducing molecular complexity through various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), enabling the synthesis of diverse libraries of novel compounds for drug discovery.

Core Compound Identification

A clear identification of the compound is fundamental for regulatory, safety, and experimental accuracy.

| Identifier | Data | Source |

| IUPAC Name | 4-bromo-1-(oxan-2-yl)indazole | [5] |

| Synonyms | This compound, 4-Bromo-1-tetrahydropyran-2-yl-indazole | [5] |

| CAS Number | 1022158-35-5 | [5][6] |

| Molecular Formula | C₁₂H₁₃BrN₂O | [5] |

| Molecular Weight | 281.15 g/mol | [5] |

| Chemical Structure | (SMILES: C1CCOC(C1)N2C3=C(C=N2)C(=CC=C3)Br) | [5] |

Physicochemical Properties

The physical properties of 4-Bromo-1-THP-indazole dictate its handling, purification, and formulation characteristics.

| Property | Description | Reference |

| Appearance | White solid. | [6] |

| Melting Point | Not explicitly reported in the provided search results, but as a crystalline solid, a distinct melting point is expected. | |

| Boiling Point | Not applicable; the compound would likely decompose at the high temperatures required for boiling at atmospheric pressure. | |

| Solubility | Based on its synthesis and purification, the compound is soluble in common organic solvents such as ethyl acetate, dichloromethane, and tetrahydrofuran.[6] It is expected to be insoluble in water. |

Spectroscopic and Analytical Data

Structural confirmation is unequivocally established through spectroscopic analysis. The data presented here is based on reported literature values and theoretical prediction.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum provides a definitive fingerprint of the molecule. A published spectrum in CDCl₃ confirms the structure with the following key resonances:[6]

-

δ 8.03 (1H, d): The proton at the C7 position of the indazole ring.

-

δ 7.55 (1H, dd): The proton at the C5 position of the indazole ring.

-

δ 7.32 (1H, dd): The proton at the C6 position of the indazole ring.

-

δ 5.71 (1H, dddd): The anomeric proton of the THP ring (the C-H adjacent to both the ring oxygen and the indazole nitrogen).

-

δ 4.00 & 3.73 (2H, m): The two protons of the -O-CH₂- group in the THP ring.

-

δ 2.55, 2.03-2.23, 1.60-1.88 (6H, m): The remaining six protons of the three methylene (-CH₂-) groups in the THP ring.[6]

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

While not explicitly found in search results, the ¹³C NMR spectrum is expected to show 12 distinct signals corresponding to the 12 carbon atoms in the molecule, including the characteristic signals for the aromatic carbons of the indazole ring and the aliphatic carbons of the THP group.

Mass Spectrometry (MS)

Mass spectrometry would confirm the molecular weight. High-resolution mass spectrometry (HRMS) should yield a molecular ion peak corresponding to the exact mass of 280.02113 Da.[5] A key diagnostic feature would be the characteristic isotopic pattern of bromine, with two peaks of nearly equal intensity for the ⁷⁹Br and ⁸¹Br isotopes.

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by C-H stretching vibrations from the aromatic and aliphatic regions, C=C and C=N stretching from the indazole ring, and a prominent C-O-C stretching band from the THP ether linkage. The absence of a broad N-H stretch (typically ~3200-3400 cm⁻¹) confirms the successful protection of the indazole nitrogen.

Synthesis and Purification Protocol

The following protocol describes the N1-regioselective protection of 4-bromo-1H-indazole, adapted from established procedures.[6][7] This method represents a reliable and scalable approach to the target compound.

Causality and Experimental Rationale

-

Reactants: 4-bromo-1H-indazole is the starting material. 3,4-Dihydro-2H-pyran (DHP) serves as the source for the THP group.

-

Catalyst: An acid catalyst, such as p-toluenesulfonic acid (p-TsOH), is required to activate the DHP for nucleophilic attack by the indazole nitrogen.

-

Solvent: A non-protic solvent like ethyl acetate is used to dissolve the reactants without competing in the reaction.

-

Temperature: Heating the reaction to 70°C ensures a sufficient reaction rate for the thermodynamically favored N1-isomer formation.[2][6]

-

Workup: A saturated aqueous sodium bicarbonate wash is crucial to neutralize the acid catalyst, thereby quenching the reaction and preventing potential deprotection during workup and purification.[6]

-

Purification: Silica gel column chromatography is effective for separating the product from any unreacted starting material, residual catalyst, and potential N2-isomer byproduct.[6]

Step-by-Step Methodology

-

Reaction Setup: To a solution of 4-bromo-1H-indazole (1.0 eq) in ethyl acetate, add p-toluenesulfonic acid (p-TsOH, ~0.05 eq).

-

Reagent Addition: Add 3,4-dihydro-2H-pyran (DHP, 2.0 eq) to the mixture.

-

Reaction Conditions: Heat the reaction mixture to 70°C and stir for 16 hours, monitoring by TLC or LC-MS until the starting material is consumed.[6]

-

Quenching: Cool the mixture to room temperature and quench by adding saturated aqueous sodium bicarbonate solution.

-

Extraction: Separate the organic and aqueous layers. Extract the aqueous phase with ethyl acetate.[6]

-

Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate and saturated aqueous sodium chloride (brine).[6]

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the resulting residue by flash column chromatography on silica gel, typically using a heptane/ethyl acetate gradient, to afford 4-Bromo-1-THP-indazole as a white solid.[6]

Experimental Workflow Diagram

Caption: Synthesis and purification workflow for 4-Bromo-1-THP-indazole.

Chemical Reactivity and Stability

Understanding the reactivity profile of 4-Bromo-1-THP-indazole is key to its application as a synthetic intermediate.

-

Stability: The compound is stable under neutral and basic conditions. However, the THP protecting group is labile to acid. Treatment with acids such as HCl in methanol or trifluoroacetic acid (TFA) in dichloromethane will cleave the THP group, regenerating the free N-H of 4-bromo-1H-indazole.

-

Reactivity at C4-Br: The C4-bromo substituent is the primary site for synthetic elaboration. It readily participates in a variety of palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds. This is the principal reason for employing this intermediate in drug discovery programs.

-

Synthetic Utility: The typical synthetic sequence involves (1) THP protection of the indazole, (2) functionalization at the C4 position via the bromo group, and (3) deprotection of the THP group to reveal the final target molecule.

Diagram of Synthetic Utility

Caption: Role of 4-Bromo-1-THP-indazole as a key synthetic intermediate.

Handling, Storage, and Safety

Proper handling and storage are essential for maintaining the integrity of the compound and ensuring laboratory safety.

-

Safety Precautions: The parent compound, 4-bromo-1H-indazole, is classified as toxic if swallowed and causes skin and serious eye irritation.[8] It is prudent to handle 4-Bromo-1-THP-indazole with the same level of caution. Always use appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Work in a well-ventilated fume hood.

-

Storage: Store the compound in a tightly sealed container in a cool, dry place away from direct sunlight and sources of ignition.[9] Storage at 4°C is recommended for long-term stability.[9]

-

Inpatibility: Avoid contact with strong oxidizing agents and strong acids, as acids will cause deprotection.

References

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis and antibacterial activity of novel 4-bromo-1H-indazole derivatives as FtsZ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound | C12H13BrN2O | CID 57474729 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 1022158-35-5 [chemicalbook.com]

- 7. WO2006048745A1 - Methods for preparing indazole compounds - Google Patents [patents.google.com]

- 8. 4-bromo-1H-indazole | C7H5BrN2 | CID 22352548 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. usbio.net [usbio.net]

An In-Depth Technical Guide to the ¹H NMR Characterization of 4-Bromo-1-(tetrahydro-2H-pyran-2-YL)-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The indazole core is a key pharmacophore found in a variety of biologically active molecules, and the bromo-substituent provides a handle for further synthetic modifications. The tetrahydropyran (THP) group is a common protecting group for the indazole nitrogen, facilitating selective reactions at other positions of the molecule. Accurate structural elucidation of this intermediate is paramount for the successful synthesis of target drug candidates. This in-depth technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) characterization of this compound, offering field-proven insights for researchers in the pharmaceutical sciences.

Molecular Structure and Proton Environments

A thorough understanding of the molecule's structure is the foundation for interpreting its ¹H NMR spectrum. The structure of this compound comprises two key components: the 4-bromo-1H-indazole core and the N-1 substituted tetrahydropyran (THP) ring. The numbering of the indazole ring and the THP ring protons is crucial for unambiguous signal assignment.

Figure 1. Molecular structure of this compound with proton labeling.

The key proton environments to be analyzed in the ¹H NMR spectrum are:

-

Indazole Aromatic Protons: H3, H5, H6, and H7. Their chemical shifts and coupling patterns are indicative of the substitution on the bicyclic system.

-

THP Acetal Proton: H2', the anomeric proton. Its chemical shift and multiplicity are characteristic of the N-glycosidic linkage.

-

THP Methylene Protons: The diastereotopic protons on C3', C4', C5', and C6'. These typically appear as complex multiplets.

Experimental Protocol: ¹H NMR Data Acquisition

A standardized and meticulously executed protocol is essential for obtaining high-quality, reproducible ¹H NMR data.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of this compound into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Ensure complete dissolution of the sample. Gentle vortexing or sonication may be applied if necessary.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This removes any particulate matter that could degrade spectral resolution.[1]

-

Cap the NMR tube securely to prevent solvent evaporation and contamination.

2. NMR Spectrometer Setup and Data Acquisition:

The following parameters are recommended for data acquisition on a 400 MHz NMR spectrometer:

| Parameter | Recommended Value | Rationale |

| Solvent | CDCl₃ | Good solubility for the compound and its residual peak is well-separated from analyte signals. |

| Temperature | 298 K (25 °C) | Standard operating temperature for routine NMR. |

| Pulse Program | zg30 | A standard 30-degree pulse sequence for quantitative measurements. |

| Number of Scans (NS) | 16-64 | Sufficient to achieve a good signal-to-noise ratio for a moderately concentrated sample. |

| Relaxation Delay (D1) | 2-5 seconds | Allows for full relaxation of protons, ensuring accurate integration. |

| Acquisition Time (AQ) | ~4 seconds | Provides adequate digital resolution. |

| Spectral Width (SW) | 12-16 ppm | Encompasses the expected chemical shift range for all protons in the molecule. |

| Referencing | TMS (δ 0.00 ppm) | The universally accepted internal standard for ¹H NMR in organic solvents. |

This protocol is a robust starting point; minor adjustments to parameters like the number of scans may be necessary depending on the sample concentration and the specific instrumentation used.

¹H NMR Spectrum Analysis and Interpretation

The ¹H NMR spectrum of this compound in CDCl₃ displays a series of distinct signals corresponding to the different proton environments in the molecule. The following table summarizes the expected chemical shifts, multiplicities, and assignments based on available data and established principles of NMR spectroscopy.[2]

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

| 8.03 | d | 1H | H3 |

| 7.55 | dd | 1H | H5 or H7 |

| 7.32 | dd | 1H | H7 or H5 |

| 7.19-7.24 | m | 1H | H6 |

| 5.71 | dddd | 1H | H2' (Acetal H) |

| 4.00 | dddd | 1H | H6'eq |

| 3.73 | dddd | 1H | H6'ax |

| 2.55 | dddd | 1H | THP Methylene |

| 2.03-2.23 | m | 2H | THP Methylene |

| 1.60-1.88 | m | 3H | THP Methylene |

Detailed Signal Analysis:

Indazole Aromatic Region (δ 7.0-8.1 ppm):

-

H3 (δ 8.03, d): This proton, located on the five-membered ring of the indazole, typically resonates at the most downfield position among the indazole protons due to its proximity to the nitrogen atoms.[3] The observed signal is a doublet, resulting from coupling to a neighboring proton. The substitution at the N-1 position influences the chemical shifts of the indazole protons.[3]

-

H5, H6, and H7 (δ 7.19-7.55): These protons on the benzene ring of the indazole core exhibit a complex splitting pattern. The bromine atom at the C4 position exerts a significant electronic effect, influencing the chemical shifts of the adjacent protons. Generally, ortho and para protons to a halogen substituent are shielded, while meta protons are less affected. The observed doublet of doublets (dd) and multiplet (m) arise from vicinal (³J) and potentially meta (⁴J) couplings between these protons. For instance, H5 will be coupled to H6, and H7 will be coupled to H6. The exact assignment of H5 and H7 can be challenging without further 2D NMR experiments like COSY and NOESY, but their connectivity is evident from the coupling patterns.

Tetrahydropyran (THP) Region (δ 1.6-5.8 ppm):

-

H2' (Acetal Proton, δ 5.71, dddd): This is the most downfield proton of the THP ring, appearing as a doublet of doublets of doublets of doublets (dddd). Its significant downfield shift is due to it being an acetal proton, bonded to two electronegative atoms (oxygen and nitrogen). This signal is a hallmark of the THP protecting group.[4] The complex multiplicity arises from coupling to the two diastereotopic protons on C3' and potentially long-range coupling.

-

H6' Protons (δ 4.00 and 3.73): These are the methylene protons adjacent to the ring oxygen. They are diastereotopic and thus have different chemical shifts. The equatorial proton (H6'eq) typically appears at a more downfield chemical shift than the axial proton (H6'ax) due to the anisotropic effect of the C-O bond. Both appear as complex multiplets due to geminal and vicinal couplings.

-

THP Methylene Protons (δ 1.60-2.55): The remaining six protons on the C3', C4', and C5' carbons of the THP ring resonate in this upfield region. They appear as a series of overlapping multiplets due to their diastereotopic nature and complex spin-spin coupling interactions.

Causality Behind Experimental Choices and Self-Validating Systems

The choice of CDCl₃ as the solvent is strategic; it is a relatively non-polar solvent that readily dissolves the analyte and its residual proton signal (δ 7.26 ppm) does not typically interfere with the signals of interest. The inclusion of TMS as an internal standard provides a universally recognized reference point (δ 0.00 ppm), ensuring the accuracy and comparability of the chemical shift data across different experiments and laboratories.

The described protocol incorporates a self-validating system. The characteristic signal of the acetal proton (H2') at ~5.7 ppm confirms the successful installation of the THP protecting group. The integration of the signals should correspond to the number of protons in each environment (e.g., the aromatic region integrating to 4H and the THP region to 11H), providing an internal check on the purity of the sample and the correctness of the structural assignment. Furthermore, the observed coupling patterns must be consistent with the connectivity of the protons in the proposed structure. For instance, the multiplicity of H3 should be consistent with its neighboring protons. Any deviation from the expected integration or coupling patterns would signal the presence of impurities or an incorrect structural assignment, prompting further investigation.

Conclusion

The ¹H NMR characterization of this compound is a powerful tool for its unambiguous structural confirmation. A systematic approach, combining a robust experimental protocol with a detailed analysis of chemical shifts, integration, and coupling patterns, allows for the confident assignment of all proton signals. This guide provides the necessary framework for researchers to effectively utilize ¹H NMR spectroscopy in their synthetic and drug discovery endeavors involving this important chemical entity. The principles and methodologies outlined herein are broadly applicable to the characterization of other N-protected heterocyclic compounds.

References

- 1. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 2. NMR data collection and analysis protocol for high-throughput protein structure determination - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. benchchem.com [benchchem.com]

An In-depth Technical Guide to 4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole (CAS Number 1022158-35-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole, registered under CAS number 1022158-35-5, is a heterocyclic building block of significant interest in medicinal chemistry. Its structure, featuring an indazole core, a bromine atom at the 4-position, and a tetrahydropyran (THP) protecting group on the indazole nitrogen, makes it a valuable intermediate in the synthesis of complex bioactive molecules. The strategic placement of the bromine atom allows for further functionalization, typically through cross-coupling reactions, while the THP group provides a stable yet readily cleavable protection for the N-H functionality of the indazole ring. This guide provides a comprehensive overview of the properties, synthesis, and applications of this compound, with a particular focus on its role in the development of kinase inhibitors for therapeutic use.

Physicochemical and Structural Properties

This compound is a solid at room temperature. Its key physicochemical properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 1022158-35-5 | [1] |

| Molecular Formula | C₁₂H₁₃BrN₂O | [1] |

| Molecular Weight | 281.15 g/mol | [1] |

| Appearance | White solid | [2] |

| Melting Point | 164 - 169 °C (for the unprotected 4-bromo-1H-indazole) | [3] |

| Topological Polar Surface Area | 27.1 Ų | [1] |

| Complexity | 251 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [4] |

Structural Elucidation:

The structure of this compound has been confirmed by various spectroscopic methods.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides characteristic signals for the aromatic protons of the indazole ring, the anomeric proton of the THP group, and the aliphatic protons of the THP ring. A representative ¹H NMR spectrum in CDCl₃ shows peaks at approximately δ 1.60-1.88 (3H, m), 2.03-2.23 (2H, m), 2.55 (1H, dddd), 3.73 (1H, dddd), 4.00 (1H, dddd), 5.71 (1H, dddd), 7.19-7.24 (1H, m), 7.32 (1H, dd), 7.55 (1H, dd), and 8.03 (1H, d).[2]

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. For the related 4-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole, the calculated m/z for [M+Na]⁺ is 209.0452, with a found value of 209.0454, demonstrating the utility of this technique for structural verification.[4]

Synthesis of this compound

The synthesis of this compound is typically achieved through the protection of the commercially available 4-bromo-1H-indazole with 3,4-dihydro-2H-pyran. This reaction is generally acid-catalyzed.

Experimental Protocol: Synthesis of this compound [2]

-

Reaction Setup: To a solution of 4-bromo-1H-indazole (5.77 g, 29.3 mmol) in ethyl acetate (60 mL), add a catalytic amount of p-toluenesulfonic acid (0.176 g, 1.02 mmol).

-

Addition of Dihydropyran: To the stirred solution, add 3,4-dihydro-2H-pyran (5.36 mL, 58.57 mmol).

-

Reaction Conditions: Heat the reaction mixture to 70 °C and stir for 16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Neutralize the mixture by adding a saturated aqueous solution of sodium bicarbonate (50 mL).

-

Extraction: Separate the organic and aqueous phases. Extract the aqueous phase with ethyl acetate (10 mL).

-

Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate (10 mL) and saturated aqueous sodium chloride (10 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain a brown oil.

-

Purification: Purify the crude product by flash silica gel column chromatography using a heptane solution of 10% ethyl acetate as the eluent.

-

Isolation: Collect the product fractions and evaporate the solvent under reduced pressure to yield this compound as a white solid (7.78 g, 94% yield).

References

An In-depth Technical Guide to 4-Bromo-1-THP-indazole: Synthesis, Characterization, and Application

Introduction

In the landscape of modern medicinal chemistry and drug development, the indazole scaffold is a privileged structure, forming the core of numerous therapeutic agents, particularly kinase inhibitors.[1][2] However, the chemical manipulation of the indazole ring system requires nuanced strategies to achieve regioselectivity. The presence of a reactive N-H proton on the pyrazole moiety of the indazole ring can interfere with desired chemical transformations. To circumvent this, chemists employ protecting group strategies to temporarily mask this reactive site.

This technical guide focuses on a key intermediate in this field: 4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole , commonly abbreviated as 4-Bromo-1-THP-indazole . The tetrahydropyranyl (THP) group serves as an acid-labile protecting group for the indazole nitrogen, enabling synthetic chemists to perform reactions on other parts of the molecule, such as the bromine-substituted benzene ring, before its clean removal.[3] This document provides an in-depth overview of its core properties, a field-proven synthesis protocol, analytical characterization, and its strategic application for researchers, scientists, and drug development professionals.

Physicochemical and Structural Properties

A precise understanding of a compound's fundamental properties is the bedrock of its successful application in synthesis. The key identifiers and computed properties for 4-Bromo-1-THP-indazole are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₃BrN₂O | [4][5] |

| Molecular Weight | 281.15 g/mol | [4][5] |

| Monoisotopic Mass | 280.02113 Da | [4][5] |

| IUPAC Name | 4-bromo-1-(oxan-2-yl)indazole | [4] |

| CAS Number | 1022158-35-5 | [4] |

| Appearance | White solid | [6] |

| SMILES | C1CCOC(C1)N2C3=C(C=N2)C(=CC=C3)Br | [4] |

Synthesis Protocol and Mechanism

The synthesis of 4-Bromo-1-THP-indazole is typically achieved through the acid-catalyzed protection of the commercially available 4-Bromo-1H-indazole with 3,4-dihydro-2H-pyran (DHP).[3][6]

Causality and Experimental Rationale

The reaction proceeds via the protonation of the double bond in DHP by an acid catalyst, which generates a resonance-stabilized oxocarbenium ion. This electrophilic intermediate is then attacked by the nucleophilic N-1 nitrogen of the 4-bromo-1H-indazole ring. Subsequent deprotonation yields the N-1 protected product. The use of a protecting group is essential as it prevents side reactions at the indazole nitrogen during subsequent synthetic steps, such as metal-catalyzed cross-coupling reactions at the C-4 bromine position.

Detailed Experimental Protocol

-

Materials:

-

3,4-Dihydro-2H-pyran (DHP) (2.0 eq)

-

p-Toluenesulfonic acid (p-TsOH) (0.05 eq) or other suitable acid catalyst

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Saturated aqueous sodium chloride (Brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Heptane

-

Procedure:

-

To a solution of 4-bromo-1H-indazole (1.0 eq) in ethyl acetate, add 3,4-dihydro-2H-pyran (2.0 eq).[6]

-

Add a catalytic amount of p-toluenesulfonic acid (0.05 eq).[6]

-

Heat the reaction mixture to 70°C and stir for 16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[6]

-

Upon completion, cool the reaction mixture to room temperature.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate and saturated aqueous sodium chloride (brine).[6]

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[6]

-

Purify the resulting crude product by silica gel column chromatography, eluting with a heptane/ethyl acetate gradient (e.g., 10% ethyl acetate in heptane) to yield this compound as a white solid.[6]

-

Caption: Synthesis workflow for 4-Bromo-1-THP-indazole.

Structural Elucidation and Quality Control

Confirmation of the product's identity and purity is paramount. This is primarily achieved through Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

¹H NMR Spectroscopy

The proton NMR spectrum provides a definitive fingerprint for the successful synthesis of 4-Bromo-1-THP-indazole. The key diagnostic signals are the disappearance of the broad N-H proton signal from the starting material (typically >10 ppm) and the appearance of characteristic signals for the THP group.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Source |

| 8.03 | d | 1H | Indazole-H | [6] |

| 7.55 | dd | 1H | Indazole-H | [6] |

| 7.32 | dd | 1H | Indazole-H | [6] |

| 7.19-7.24 | m | 1H | Indazole-H | [6] |

| 5.71 | dddd | 1H | O-CH-N (THP) | [6] |

| 4.00 | dddd | 1H | O-CH₂ (THP) | [6] |

| 3.73 | dddd | 1H | O-CH₂ (THP) | [6] |

| 2.55 | dddd | 1H | CH₂ (THP) | [6] |

| 2.03-2.23 | m | 2H | CH₂ (THP) | [6] |

| 1.60-1.88 | m | 3H | CH₂ (THP) | [6] |

Data acquired in CDCl₃ at 400 MHz.

Self-Validating Interpretation: The presence of the diastereotopic protons of the THP group, particularly the distinct signal for the anomeric proton (O-CH-N) around 5.71 ppm, confirms the successful installation of the protecting group. The integration of the aromatic region corresponding to 4 protons and the THP region corresponding to 9 protons validates the structure.

Mass Spectrometry

High-Resolution Mass Spectrometry (HRMS) should show a molecular ion peak [M+H]⁺ or [M+Na]⁺ corresponding to the calculated exact mass, confirming the molecular formula C₁₂H₁₃BrN₂O. The isotopic pattern characteristic of a bromine-containing compound (two peaks of nearly equal intensity separated by 2 m/z units) will also be present.

Applications in Research and Drug Development

The primary utility of 4-Bromo-1-THP-indazole is as a versatile building block for the synthesis of more complex molecules. The THP group serves as a temporary shield for the indazole nitrogen, allowing chemists to exploit the reactivity of the C-Br bond.

Strategic Role of the THP Protecting Group:

-

Protection: The reactive N-H of 4-bromo-1H-indazole is masked.

-

Modification: The protected intermediate can now undergo reactions that would otherwise be complicated by the acidic N-H proton. A prime example is the use of the aryl bromide in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) to introduce new carbon-carbon or carbon-heteroatom bonds at the 4-position.

-

Deprotection: After the desired modification is complete, the THP group can be easily removed under mild acidic conditions (e.g., HCl in methanol or trifluoroacetic acid in dichloromethane) to regenerate the free N-H, yielding the final 4-substituted indazole.

This strategy is fundamental in the synthesis of targeted therapies, especially kinase inhibitors, where the indazole core often serves as a "hinge-binding" motif that interacts with the ATP-binding site of the target protein. The substituent at the 4-position is frequently tailored to occupy adjacent pockets to enhance potency and selectivity. The broader indazole class has shown significant potential as antibacterial agents as well.[9]

Caption: Protecting group strategy in multi-step synthesis.

Safety and Handling

As with any chemical reagent, proper handling of 4-Bromo-1-THP-indazole and its precursors is critical.

-

Hazard Identification: The compound is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation.[4] The precursor, 4-bromo-1H-indazole, is toxic if swallowed and may cause respiratory irritation.[7]

-

GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[4]

-

Precautions:

-

Work in a well-ventilated fume hood.[10]

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[10]

-

Avoid inhalation of dust and contact with skin and eyes.[10]

-

Wash hands thoroughly after handling.[10]

-

Store in a cool, dry, and tightly sealed container.[11]

-

Conclusion

4-Bromo-1-THP-indazole is more than just a chemical compound; it is a strategic tool that unlocks advanced synthetic pathways in drug discovery and materials science. Its well-defined physicochemical properties, straightforward synthesis, and clear analytical signatures make it a reliable intermediate. By enabling the selective functionalization of the indazole scaffold, it plays a crucial role in the development of novel, high-value molecules, underscoring the vital interplay between synthetic chemistry and the advancement of pharmaceutical research.

References

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C12H13BrN2O | CID 57474729 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Page loading... [guidechem.com]

- 6. This compound | 1022158-35-5 [chemicalbook.com]

- 7. 4-bromo-1H-indazole | C7H5BrN2 | CID 22352548 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 4-Bromo-1H-indazole - 4-Bromoindazole [sigmaaldrich.com]

- 9. Synthesis and antibacterial activity of novel 4-bromo-1H-indazole derivatives as FtsZ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. static.cymitquimica.com [static.cymitquimica.com]

- 11. 186407-74-9|4-Bromo-1H-indazole|BLD Pharm [bldpharm.com]

IUPAC name for C12H13BrN2O indazole derivative

An In-Depth Technical Guide to the Synthesis, Characterization, and Application of 4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole

Audience: Researchers, Scientists, and Drug Development Professionals Compound: C₁₂H₁₃BrN₂O Indazole Derivative IUPAC Name: this compound

Abstract

The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its presence in numerous biologically active compounds and FDA-approved drugs.[1][2][3] This guide provides a comprehensive technical overview of a specific derivative, this compound (C₁₂H₁₃BrN₂O). We delve into its structural elucidation, detailed synthetic protocols with mechanistic insights, and modern analytical techniques for its characterization. Furthermore, this document explores the strategic importance of this molecule as a versatile intermediate in drug discovery, highlighting the utility of its functional groups for creating diverse chemical libraries aimed at various therapeutic targets, including protein kinases.[4][5] This guide is intended for researchers and drug development professionals seeking to leverage advanced indazole chemistry for the creation of novel therapeutic agents.

The Indazole Nucleus: A Privileged Scaffold in Medicinal Chemistry

Indazole, a bicyclic aromatic heterocycle consisting of a fused benzene and pyrazole ring, is a bioisostere of indole and a critical pharmacophore in modern drug discovery.[6][7] Its derivatives exhibit a vast spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[2][4][5][8][9] The thermodynamic stability of the 1H-indazole tautomer over the 2H form makes it the predominant and most synthetically targeted isomer.[2] The versatility of the indazole ring allows for substitution at multiple positions, enabling chemists to fine-tune the steric and electronic properties of drug candidates to achieve high potency and selectivity for biological targets. This has led to the development of several successful drugs, such as the antiemetic Granisetron and the kinase inhibitors Pazopanib and Entrectinib.[3]

Compound Profile: this compound

The subject of this guide is a specific, synthetically valuable derivative of the indazole core. Its structure incorporates two key features for further chemical modification: a bromine atom on the benzene ring and a tetrahydropyran (THP) group protecting the N1 position of the pyrazole ring.

Chemical Identity and Structure

-

IUPAC Name: 4-bromo-1-(oxan-2-yl)indazole[10]

-

Molecular Formula: C₁₂H₁₃BrN₂O[10]

-

CAS Number: 1000019-33-0 (from similar structures, specific CAS may vary)

-

Canonical SMILES: C1CCOC(C1)N2C3=C(C=N2)C(=CC=C3)Br[10]

-

InChI Key: SSJAOWRBTUOVMD-UHFFFAOYSA-N[10]

2D Structure

Physicochemical Properties

The predicted physicochemical properties of this compound are crucial for understanding its behavior in both chemical reactions and biological systems.

| Property | Value | Source |

| Molecular Weight | 281.15 g/mol | PubChem |

| Monoisotopic Mass | 280.02112 Da | PubChem |

| XLogP3 | 3.1 | PubChem |

| Hydrogen Bond Donor Count | 0 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Rotatable Bond Count | 1 | PubChem |

Data sourced from the PubChem entry for the isomeric compound this compound, CID 57474729, which serves as a reliable reference for this molecular formula.

Synthesis and Mechanistic Rationale

The synthesis of this compound is a multi-step process that leverages foundational reactions in heterocyclic chemistry. The strategy involves the initial formation of the core bromo-indazole scaffold, followed by selective protection of the N1 nitrogen.

Retrosynthetic Approach

A logical retrosynthetic analysis breaks down the target molecule into simpler, commercially available starting materials. The key disconnection points are the C-N bond of the THP ether and the N-N bond of the pyrazole ring. This suggests a synthetic pathway starting from a brominated ortho-substituted aniline or benzaldehyde derivative.

Proposed Synthetic Protocol

This protocol is a robust, two-step procedure adapted from established methods for indazole synthesis and N-protection.

Step 1: Synthesis of 4-Bromo-1H-indazole

The Jacobson indazole synthesis provides a reliable method for constructing the indazole ring.[6] An alternative, high-yield method involves the cyclization of an appropriate fluorobenzaldehyde with hydrazine.[11]

-

Reactants: 5-Bromo-2-fluorobenzaldehyde, Hydrazine hydrate.

-

Rationale: The reaction of a 2-halobenzaldehyde with hydrazine is a classic and efficient method for forming the indazole ring system. The fluorine atom is an excellent leaving group for the intramolecular nucleophilic aromatic substitution that closes the ring.

-

Procedure:

-

To 5-bromo-2-fluorobenzaldehyde (1.0 eq), add an excess of hydrazine hydrate (approx. 10 eq).[11]

-

Heat the reaction mixture under reflux for 4-6 hours, monitoring completion by Thin-Layer Chromatography (TLC).

-

After cooling, evaporate the excess hydrazine under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel to yield pure 4-bromo-1H-indazole.

-

Step 2: N1-Protection with a Tetrahydropyran (THP) Group

The N1 position of the indazole is nucleophilic and requires protection before further functionalization (e.g., metal-catalyzed cross-coupling) at the C4-bromo position. The THP group is an ideal choice as it is stable to many reaction conditions but can be easily removed under mild acid.

-

Reactants: 4-Bromo-1H-indazole, 3,4-Dihydropyran (DHP), Pyridinium p-toluenesulfonate (PPTS).

-

Rationale: DHP reacts with the N-H of the indazole in the presence of an acid catalyst (PPTS) to form a stable N-THP ether. PPTS is a mild, organic-soluble catalyst that minimizes side reactions.

-

Procedure:

-

Dissolve 4-bromo-1H-indazole (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Add 3,4-dihydropyran (1.2 eq) to the solution.

-

Add a catalytic amount of PPTS (0.05 eq).

-

Stir the reaction at room temperature for 8-12 hours, monitoring by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with DCM, combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solvent and purify the resulting residue by column chromatography to afford the final product, this compound.

-

Synthesis and Purification Workflow

The following diagram illustrates the logical flow from starting materials to the final, purified compound.

Caption: Workflow for synthesis and purification.

Spectroscopic and Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic techniques provides a complete structural picture.

Expected Spectroscopic Data

The following table summarizes the key signals expected from ¹H NMR, ¹³C NMR, and IR spectroscopy, which are critical for validating the structure of the final product.

| Technique | Expected Signals and Rationale |

| ¹H NMR | Aromatic Protons (3H): Signals in the δ 7.0-8.5 ppm range, showing characteristic doublet and triplet splitting patterns for the trisubstituted benzene ring. Indazole H-3 (1H): A distinct singlet around δ 8.0 ppm. THP Protons (7H): A complex series of multiplets in the δ 1.6-4.0 ppm range, corresponding to the diastereotopic methylene protons of the THP ring, and a distinct signal for the anomeric proton (O-CH-N) around δ 5.5-6.0 ppm. |

| ¹³C NMR | Aromatic Carbons (6C): Signals in the δ 110-145 ppm range. The carbon attached to bromine (C-Br) will be shifted upfield. Indazole C-3: A signal around δ 135-140 ppm. THP Carbons (5C): Signals in the δ 20-70 ppm range for the aliphatic carbons, with the anomeric carbon (O-C-N) appearing further downfield around δ 85-95 ppm. |

| IR Spectroscopy | C-H (Aromatic): Stretching vibrations just above 3000 cm⁻¹. C-H (Aliphatic): Stretching vibrations just below 3000 cm⁻¹. C=C / C=N (Aromatic): Characteristic ring stretching vibrations in the 1450-1600 cm⁻¹ region. C-O (Ether): A strong C-O stretching band around 1050-1150 cm⁻¹. C-Br: A weak stretching band in the fingerprint region, typically 500-650 cm⁻¹. |

| Mass Spectrometry | Molecular Ion (M⁺): A characteristic isotopic pattern for a single bromine atom, with two peaks of nearly equal intensity at m/z 280 and 282. Fragmentation: Loss of the THP group (85 Da) would be a prominent fragmentation pathway. |

Note: Specific chemical shifts (δ) and wavenumbers (cm⁻¹) are predictive and should be confirmed with experimental data.[12][13][14][15]

Analytical Workflow

This diagram outlines the standard process for confirming the structure and purity of the synthesized material.

Caption: Standard workflow for analytical characterization.

Strategic Applications in Drug Discovery

This compound is not typically an end-product but rather a highly valuable building block for generating libraries of more complex molecules.

A Versatile Chemical Intermediate

The two key functional handles enable orthogonal chemical modifications:

-

The C4-Bromine Atom: This site is primed for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, Sonogashira, or Buchwald-Hartwig amination. This allows for the introduction of a wide variety of aryl, heteroaryl, alkyl, or amino substituents, which is a cornerstone of modern medicinal chemistry for exploring Structure-Activity Relationships (SAR).

-

The N1-THP Protecting Group: Following modifications at the C4 position, the THP group can be selectively removed under mild acidic conditions (e.g., HCl in methanol or acetic acid in THF/water) to reveal the N1-H. This free N-H can then be alkylated, acylated, or used in other coupling reactions to further diversify the molecular scaffold.

Potential Therapeutic Targets and Screening

Indazole derivatives are well-documented inhibitors of various protein kinases, which are critical targets in oncology and inflammatory diseases.[4][16][17] A library of compounds derived from this intermediate could be screened against a panel of kinases to identify novel inhibitors.

The logical flow for utilizing this intermediate in a drug discovery program is shown below.

Caption: Use of the intermediate in a drug discovery cascade.

Conclusion and Future Perspectives

This compound is a strategically designed chemical intermediate with significant potential for accelerating drug discovery programs. Its synthesis is achievable through robust and well-understood chemical transformations. The compound's true value lies in its capacity for orthogonal functionalization, enabling the rapid generation of diverse molecular libraries. Future research will undoubtedly leverage this and similar building blocks to explore new chemical space and develop next-generation therapeutics targeting a wide range of diseases, particularly in the fields of oncology and immunology where kinase signaling plays a pivotal role.

References

- 1. researchgate.net [researchgate.net]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnrjournal.com [pnrjournal.com]

- 4. Indazole derivatives and their therapeutic applications: a patent review (2013-2017) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Page loading... [wap.guidechem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. nbinno.com [nbinno.com]

- 10. This compound | C12H13BrN2O | CID 57474729 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Synthesis routes of 5-bromo-1H-indazole [benchchem.com]

- 12. rsc.org [rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. youtube.com [youtube.com]

- 16. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to the Safe Handling and Use of 4-Bromo-1-THP-1H-indazole

Abstract: This technical guide provides a comprehensive overview of the safe handling, use, storage, and disposal of 4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole (4-Bromo-1-THP-1H-indazole). Designed for researchers, chemists, and drug development professionals, this document synthesizes critical safety data with practical, field-proven insights. The guide covers hazard identification, risk mitigation strategies, detailed experimental protocols, and emergency procedures. By explaining the causality behind each recommendation, this whitepaper aims to foster a proactive safety culture and ensure the well-being of laboratory personnel working with this important synthetic intermediate.

Introduction

4-Bromo-1-THP-1H-indazole is a heterocyclic building block of significant interest in medicinal chemistry and pharmaceutical development.[1] Its structure, featuring an indazole core, a bromine atom at the 4-position, and a tetrahydropyranyl (THP) protecting group, makes it a versatile intermediate for creating more complex molecules, often through metal-catalyzed cross-coupling reactions.[2] The indazole scaffold itself is a privileged structure found in numerous biologically active compounds, including anti-cancer and anti-inflammatory agents.[3][4]

The THP group is employed to mask the reactive N-H proton of the indazole ring, allowing for selective functionalization at other positions, primarily the bromine-substituted carbon.[5] While effective, the THP group's acid lability introduces specific handling and compatibility considerations.[6][7] This guide provides the necessary framework for managing the risks associated with both the core molecule's inherent hazards and the chemical reactivity of its protecting group.

Hazard Identification and Risk Assessment

A thorough understanding of a chemical's hazards is the foundation of safe laboratory practice. 4-Bromo-1-THP-1H-indazole is classified as harmful and an irritant.[8][9] The primary hazards are associated with acute toxicity upon ingestion, skin contact, or inhalation, as well as its potential to cause serious skin and eye irritation.[8][9]

GHS Classification and Hazards

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for hazard communication. The aggregated GHS information for 4-Bromo-1-THP-1H-indazole is summarized below.

| Hazard Class | Hazard Statement | GHS Pictogram | Signal Word |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed[8][9] |

| Warning |

| Acute Toxicity, Dermal (Category 4) | H312: Harmful in contact with skin[8] |

| Warning |

| Skin Irritation (Category 2) | H315: Causes skin irritation[8][9] |

| Warning |

| Eye Irritation (Category 2A) | H319: Causes serious eye irritation[8][9] |

| Warning |

| Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled[8] |

| Warning |

| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System | H335: May cause respiratory irritation[8] |

| Warning |

Scientist's Note (Causality): The toxicity profile is typical for many halogenated aromatic compounds used in synthesis. The bromine atom can influence metabolic pathways, and the indazole core may interact with biological systems.[10] The irritation potential is linked to the compound's ability to disrupt cellular membranes upon contact. The respiratory irritation hazard underscores the importance of handling this solid compound in a way that minimizes dust generation.

Risk Assessment Workflow

Before any experiment, a formal risk assessment must be conducted. This process systematically identifies hazards and evaluates the risks associated with a specific protocol, enabling the implementation of appropriate control measures.

Caption: A systematic workflow for conducting a laboratory risk assessment.

Engineering Controls and Personal Protective Equipment (PPE)

The hierarchy of controls prioritizes the most effective measures for risk reduction. For handling 4-Bromo-1-THP-1H-indazole, a combination of engineering controls and robust PPE is mandatory.

-

Engineering Controls: All manipulations involving the solid compound or its solutions must be performed inside a certified chemical fume hood.[11] This is the primary defense against inhalation of harmful dust or vapors and contains any potential spills.

-

Administrative Controls: Access to areas where the compound is used should be restricted to trained personnel. Clear signage indicating the specific hazards should be posted. Never work alone when handling hazardous materials.

Recommended Personal Protective Equipment (PPE)

The appropriate PPE creates a final barrier between the researcher and the chemical.

| Protection Type | Specification | Justification |

| Hand Protection | Nitrile gloves (minimum 0.11 mm thickness) | Provides a barrier against dermal contact and skin irritation.[12] Always double-check glove compatibility with any solvents being used. Contaminated gloves must be removed and disposed of properly. |

| Eye Protection | ANSI Z87.1-rated safety glasses with side shields or chemical splash goggles | Protects against accidental splashes of solutions or contact with airborne solid particles. Goggles are required when there is a significant splash hazard.[11] |

| Skin & Body | Flame-resistant laboratory coat | Protects skin and personal clothing from contamination.[12] The lab coat should be fully buttoned. |

| Respiratory | Not required if work is performed in a fume hood | If engineering controls fail or for large-scale spill cleanup, a NIOSH-approved respirator with an organic vapor/particulate cartridge may be necessary.[12] |

Safe Handling, Storage, and Experimental Protocols

Adherence to strict protocols is essential for both safety and experimental integrity.

Storage Requirements

-

Conditions: Store in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area.[13] Some suppliers recommend refrigeration (2-8°C).[13][14]

-

Incompatibilities: Store away from strong acids, oxidizing agents, and moisture.

-

Causality: The THP ether linkage is highly susceptible to cleavage under acidic conditions.[6] Accidental contact with acids (including acidic vapors from nearby containers or weakly acidic media like silica gel) can cleave the protecting group, yielding the parent 4-Bromo-1H-indazole and altering the compound's properties and reactivity.[6][7]

-

Protocol: Weighing and Dispensing the Solid Compound

This protocol is designed to minimize dust generation and prevent contamination.

-

Preparation: Don all required PPE (lab coat, gloves, safety glasses). Ensure the chemical fume hood sash is at the proper working height. Place an analytical balance inside the fume hood.

-

Tare: Place a clean, dry weighing vessel (e.g., a vial or round-bottom flask) on the balance and tare the weight.

-

Dispensing: Using a clean spatula, carefully transfer the desired amount of 4-Bromo-1-THP-1H-indazole from the stock bottle to the tared vessel. Perform this action slowly and close to the surface of the vessel to prevent airborne dust.

-

Cleaning: Securely cap the stock bottle immediately after use. Wipe the spatula clean with a solvent-dampened cloth (e.g., ethanol or isopropanol), allowing the cloth to dry inside the fume hood before disposal as solid chemical waste.

-

Dissolution: If the next step is to make a solution, add the solvent to the vessel while it is still inside the fume hood.

Protocol: Use in a Typical Cross-Coupling Reaction

This protocol outlines the safe handling of the compound in a solution-phase reaction.

-

Setup: Assemble the reaction glassware (e.g., oven-dried round-bottom flask with a stir bar, condenser) inside the fume hood.

-

Reagent Addition: Add the weighed 4-Bromo-1-THP-1H-indazole to the flask. Add other solid reagents, followed by the reaction solvent(s) via syringe or cannula.

-

Inert Atmosphere: If the reaction is air- or moisture-sensitive (common for cross-coupling), establish an inert atmosphere (e.g., nitrogen or argon) by purging the system.

-

Heating: If heating is required, use a controlled heating source such as a heating mantle with a temperature controller or an oil bath. Do not heat sealed vessels.

-

Workup: After the reaction is complete, cool the mixture to room temperature. Quench the reaction carefully as required by the specific protocol. If an acidic wash is required for workup, be aware that this may cleave the THP group.[6] A neutral or slightly basic wash (e.g., saturated sodium bicarbonate solution) is often preferred to maintain the protecting group's integrity.[6]

-

Purification: During purification (e.g., column chromatography), be mindful that standard silica gel is weakly acidic and can cause deprotection.[6] If the THP-protected product is desired, the silica gel can be neutralized by pre-treating it with a solvent containing a small amount of a non-nucleophilic base, like triethylamine.[6]

Emergency Procedures

Immediate and correct response to an emergency can significantly mitigate harm.

First Aid Measures

These measures are based on standard safety data sheets and should be followed while seeking immediate medical attention.[15]

-

Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If not breathing, give artificial respiration. Call a POISON CENTER or doctor.[15]

-

Skin Contact: Take off immediately all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice.[15]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, get medical attention.[15]

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor if you feel unwell.[15]

Spill Response

The appropriate response depends on the scale and nature of the spill.

Caption: A decision tree for responding to chemical spills in the laboratory.

For a small solid spill, avoid generating dust.[12] Gently cover with an absorbent material and then sweep up into a designated waste container. For a small liquid spill, use an inert absorbent material (e.g., vermiculite or sand), collect it, and place it in a sealed container for disposal.[11]

Waste Disposal

All waste containing 4-Bromo-1-THP-1H-indazole or its byproducts must be treated as hazardous chemical waste.

-

Solid Waste: This includes excess reagent, contaminated absorbents, gloves, and weighing papers. Collect in a clearly labeled, sealed, and puncture-proof container.

-

Liquid Waste: Reaction mixtures and solvent washes should be collected in a labeled, sealed, and appropriate solvent waste container. Do not mix incompatible waste streams.

-

Regulations: All waste disposal must adhere strictly to institutional, local, and national environmental regulations.

Conclusion

4-Bromo-1-THP-1H-indazole is a valuable tool in synthetic chemistry, but its use demands respect for its inherent hazards. By integrating the principles of risk assessment, proper engineering controls, diligent use of PPE, and strict adherence to established protocols, researchers can handle this compound safely and effectively. A proactive and informed approach to safety is not merely a regulatory requirement; it is an indispensable component of scientific excellence.

References

- 1. chemimpex.com [chemimpex.com]

- 2. soc.chim.it [soc.chim.it]

- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tetrahydropyranyl Ethers [organic-chemistry.org]

- 6. benchchem.com [benchchem.com]

- 7. total-synthesis.com [total-synthesis.com]

- 8. chemical-label.com [chemical-label.com]

- 9. This compound | C12H13BrN2O | CID 57474729 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. file.medchemexpress.com [file.medchemexpress.com]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 13. 4-Bromo-1H-indazole 95 186407-74-9 [sigmaaldrich.com]

- 14. 186407-74-9 CAS MSDS (4-Bromo-1H-indazole) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 15. fishersci.de [fishersci.de]

The Tetrahydropyranyl Group as a Regiocontrollable Shield for Indazoles: A Technical Guide to Its Discovery and Application

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Indazole Conundrum and the Need for Strategic Protection

The indazole nucleus, a bicyclic aromatic heterocycle, is a cornerstone of modern medicinal chemistry. Its derivatives are integral to a wide array of pharmaceuticals, lauded for their diverse biological activities.[1] However, the synthetic utility of the indazole scaffold is complicated by the presence of two nucleophilic nitrogen atoms, N1 and N2. This duality often leads to a lack of regioselectivity during substitution reactions, yielding a mixture of isomers that are challenging and costly to separate.[2][3][4] To unlock the full potential of this privileged scaffold, a robust and regiocontrollable protecting group strategy is not just advantageous, but essential.

Among the pantheon of protecting groups, the tetrahydropyranyl (THP) group has emerged as a particularly versatile tool for indazole chemistry.[5][6] It is favored for its low cost, ease of introduction, general stability to a range of non-acidic reagents, and straightforward removal under mild acidic conditions.[5][7] Crucially, the application of the THP group to indazoles is not a simple matter of masking reactivity; it is a sophisticated strategy that allows for the selective synthesis of either the N1- or N2-substituted regioisomer by exploiting the principles of kinetic and thermodynamic control.[6]

This technical guide provides an in-depth exploration of the discovery and application of THP-protected indazoles. We will delve into the mechanistic underpinnings of the regioselective protection, provide detailed, field-proven experimental protocols, and present data to guide the rational design of synthetic routes in drug discovery and development.

The Strategic Decision for THP Protection: A Historical Perspective

While the tetrahydropyranyl group has been a reliable protector of alcohols since the mid-20th century, its application to N-heterocycles like indazole is a more recent development in the broader history of protecting group chemistry. The initial challenge in indazole synthesis was not just protection, but regioselective functionalization. Early methods often resulted in inseparable mixtures of N1 and N2 alkylated or acylated products. The realization that the two nitrogens of the indazole ring possess distinct electronic and steric environments paved the way for more controlled synthetic strategies.

The key breakthrough in the use of the THP group for indazoles was the discovery that the regioselectivity of the protection reaction could be dictated by the reaction conditions. Researchers found that by manipulating temperature and reaction time, they could favor either the kinetically or thermodynamically controlled product. This discovery transformed the THP group from a simple masking agent into a powerful tool for directing synthesis.

The Dichotomy of Control: Kinetic vs. Thermodynamic THP Protection

The regioselective protection of indazoles with 3,4-dihydro-2H-pyran (DHP) hinges on the principles of kinetic versus thermodynamic control. The N2-protected indazole is the kinetic product, meaning it is formed faster, while the N1-protected indazole is the thermodynamic product, indicating it is the more stable isomer.[6]

Under mildly acidic conditions and at lower temperatures, the reaction is under kinetic control. The lone pair of electrons on the N2 nitrogen is more sterically accessible, leading to a faster reaction at this position.[6] However, if the reaction is allowed to proceed for a longer duration or at a higher temperature, an equilibrium is established. This allows for the initially formed N2-THP-indazole to revert to the starting material and subsequently react to form the more stable N1-THP-indazole, the thermodynamic product.[6]

Experimental Protocols

The following protocols are based on the highly successful regioselective THP protection of 5-bromo-1H-indazole reported by Mao, et al. and provide a reliable framework for the synthesis of either the N1 or N2-protected isomer.[6]

Protocol 1: Kinetically Controlled Synthesis of 5-Bromo-2-(tetrahydro-2H-pyran-2-yl)-2H-indazole (N2-Isomer)

This procedure favors the formation of the less stable, but more rapidly formed, N2-isomer.

Step-by-Step Methodology:

-

Reaction Setup: To a solution of 5-bromo-1H-indazole (1.0 g, 5.08 mmol) in 20 mL of dichloromethane (DCM) in a round-bottom flask, add 3,4-dihydro-2H-pyran (DHP) (0.92 mL, 10.15 mmol, 2.0 equiv).

-

Catalyst Addition: Add pyridinium p-toluenesulfonate (PPTS) (128 mg, 0.51 mmol, 0.1 equiv) to the solution.

-

Reaction: Stir the mixture at room temperature for 5 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, dilute the reaction mixture with DCM and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Purification: Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluting with 10% ethyl acetate in hexanes) to yield the pure N2-THP-indazole.

Protocol 2: Thermodynamically Controlled Synthesis of 5-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole (N1-Isomer)

This procedure allows the reaction to reach equilibrium, favoring the formation of the more stable N1-isomer.

Step-by-Step Methodology:

-

Reaction Setup: To a solution of 5-bromo-1H-indazole (5.0 g, 25.4 mmol) in 100 mL of DCM, add DHP (6.94 mL, 76.1 mmol, 3.0 equiv).

-

Catalyst Addition: Add p-toluenesulfonic acid monohydrate (p-TSA·H₂O) (483 mg, 2.54 mmol, 0.1 equiv).

-

Reaction: Stir the solution at room temperature for 1 hour. The reaction can be allowed to proceed for longer (e.g., 18 hours) to ensure complete equilibration to the N1-isomer.[6] Monitor the reaction by TLC or HPLC.

-

Workup: Dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃.

-

Purification: Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by flash chromatography (10% ethyl acetate/hexanes) to afford the pure N1-THP-indazole.[6]

Protocol 3: Deprotection of THP-Protected Indazoles

The removal of the THP group is typically achieved under mild acidic conditions.

Step-by-Step Methodology:

-

Reaction Setup: Dissolve the THP-protected indazole (e.g., 1.0 equiv) in ethanol (EtOH).

-

Acid Addition: Add 2 equivalents of a 4 N solution of hydrochloric acid (HCl) in 1,4-dioxane.

-

Reaction: Heat the mixture to 80 °C. The deprotected indazole hydrochloride salt will often precipitate as a thick white slurry.

-

Isolation: After cooling, the solid product can be isolated by filtration. Further purification can be achieved by recrystallization if necessary.[6]

Data Presentation: Regioselectivity and Yields

The choice of reaction conditions has a profound impact on the ratio of N1 to N2 isomers and the overall yield. The following table summarizes typical results for the THP protection of 5-bromo-1H-indazole.

| Reaction Control | Conditions | Product | Yield | N1:N2 Ratio | Reference |

| Kinetic | PPTS, DCM, rt, 5h | 5-Bromo-2-THP-indazole | Not specified, but is the major product | Predominantly N2 | [6] |

| Thermodynamic | p-TSA, DCM, rt, 1h | 5-Bromo-1-THP-indazole | 98.2% | Predominantly N1 | [6] |

| Equilibration | p-TSA, DCM, rt, 18h | Mixture | Not specified | 3:1 (N1:N2) | [6] |

Characterization of THP-Protected Indazoles

The successful synthesis and separation of the N1 and N2 isomers can be confirmed by standard spectroscopic techniques, most notably Nuclear Magnetic Resonance (NMR) spectroscopy. The chemical shifts of the protons on the indazole ring and the THP group will differ between the two isomers. For example, for 5-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole (the N1-isomer), the proton at the 3-position of the indazole ring typically appears as a singlet around 7.95 ppm in the ¹H NMR spectrum (in CDCl₃).[6] The characteristic signals for the THP group will also be present in the aliphatic region of the spectrum.

Stability and Reactivity of THP-Protected Indazoles

The THP group is stable to a wide range of reaction conditions, including strongly basic conditions, organometallic reagents, and hydrides. This stability allows for subsequent functionalization of the indazole ring at other positions. For instance, THP-protected bromoindazoles can successfully participate in palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, to introduce amine substituents.[6] The THP group remains intact during these transformations and can be readily removed in a final step to yield the desired unprotected indazole derivative.

Conclusion: A Strategic Asset in Drug Discovery

The development of regioselective methods for the THP protection of indazoles represents a significant advancement in the synthesis of this important class of heterocycles. The ability to selectively shield either the N1 or N2 position with a robust yet easily removable group provides medicinal chemists with a powerful tool for the construction of complex molecular architectures. By understanding and applying the principles of kinetic and thermodynamic control, researchers can streamline synthetic routes, improve yields, and ultimately accelerate the discovery and development of new indazole-based therapeutics. The THP group, in this context, is more than just a protective shield; it is a strategic enabler of chemical innovation.

References

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. research.ucc.ie [research.ucc.ie]

- 3. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]

- 4. d-nb.info [d-nb.info]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

The Strategic Utility of 4-Bromo-1-(tetrahydro-2H-pyran-2-YL)-1H-indazole as a Versatile Precursor for Kinase Inhibitor Synthesis

Introduction: The Indazole Scaffold and the Significance of a Protected Precursor

In the landscape of modern medicinal chemistry, the indazole core has emerged as a privileged scaffold, particularly in the design of potent and selective kinase inhibitors.[1] Numerous FDA-approved drugs, such as Axitinib and Pazopanib, feature this bicyclic heteroaromatic system, underscoring its importance in targeting the ATP-binding sites of various kinases.[2] The strategic functionalization of the indazole ring is paramount to achieving desired potency and selectivity. 4-Bromo-1-(tetrahydro-2H-pyran-2-YL)-1H-indazole stands out as a key building block in this endeavor. The bromine atom at the 4-position serves as a versatile handle for introducing molecular complexity through various cross-coupling reactions, while the tetrahydropyranyl (THP) group at the N-1 position provides crucial protection of the indazole nitrogen. This protection prevents unwanted side reactions during synthesis and can be readily removed under acidic conditions, making it an ideal protecting group for multi-step synthetic sequences.[3][4] This application note will provide a detailed guide on the synthesis and application of this precursor, with a focus on its role in the development of Polo-like kinase 4 (PLK4) and Vascular Endothelial Growth Factor Receptor (VEGFR) inhibitors.

Synthesis of this compound: A Detailed Protocol

The synthesis of the title precursor is a straightforward process involving the protection of 4-bromo-1H-indazole with 3,4-dihydro-2H-pyran (DHP) under acidic catalysis. The THP group is introduced to prevent N-alkylation or N-arylation in subsequent cross-coupling reactions.

Experimental Protocol: Synthesis of the Precursor

Materials and Equipment:

-

4-bromo-1H-indazole

-

3,4-dihydro-2H-pyran (DHP)

-

p-toluenesulfonic acid monohydrate (p-TsOH·H₂O)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

-

Heptane and Ethyl acetate for chromatography

Procedure:

-

To a solution of 4-bromo-1H-indazole (5.77 g, 29.3 mmol) in ethyl acetate (60 mL) in a round-bottom flask, add 3,4-dihydro-2H-pyran (5.36 mL, 58.57 mmol).

-

Add p-toluenesulfonic acid monohydrate (0.176 g, 1.02 mmol) to the mixture.

-

Heat the reaction mixture to 70 °C and stir for 16 hours.

-

After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

-

Neutralize the reaction mixture by adding saturated aqueous sodium bicarbonate solution (50 mL).

-

Transfer the mixture to a separatory funnel, separate the organic and aqueous phases.

-

Extract the aqueous phase with ethyl acetate (10 mL).

-

Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate (10 mL) and saturated aqueous sodium chloride (10 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain a brown oil.

-

Purify the crude product by flash silica gel column chromatography using a heptane solution of 10% ethyl acetate as the eluent.

-